molecular formula C19H24N2O2 B5544563 N-(3-acetamidophenyl)adamantane-1-carboxamide

N-(3-acetamidophenyl)adamantane-1-carboxamide

Cat. No.: B5544563
M. Wt: 312.4 g/mol
InChI Key: ZDIVORHTMZBGDB-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic hydrocarbon with a diamond-like structure, which imparts unique properties to its derivatives. This compound is characterized by the presence of an acetamidophenyl group attached to the adamantane core, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)adamantane-1-carboxamide typically involves the amidation of adamantane-1-carboxylic acid with 3-acetamidophenylamine. The reaction is carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-acetamidophenyl)adamantane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid and hydrophobic framework that can interact with biological membranes and proteins. The acetamidophenyl group can form hydrogen bonds and other interactions with target molecules, enhancing the compound’s binding affinity and specificity. These interactions can modulate various cellular processes, including signal transduction, enzyme activity, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetamidophenyl)adamantane-1-carboxamide is unique due to the presence of the acetamidophenyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a versatile compound for various applications, distinguishing it from other adamantane derivatives .

Properties

IUPAC Name

N-(3-acetamidophenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-12(22)20-16-3-2-4-17(8-16)21-18(23)19-9-13-5-14(10-19)7-15(6-13)11-19/h2-4,8,13-15H,5-7,9-11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIVORHTMZBGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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